molecular formula C10H6ClNO3 B2619655 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one CAS No. 72164-97-7

6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one

Cat. No.: B2619655
CAS No.: 72164-97-7
M. Wt: 223.61
InChI Key: AWIKSFBLABQLSG-UUILKARUSA-N
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Description

6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, also known as CLIO, is an organic compound. It has a molecular formula of C10H6ClNO3 and a molecular weight of 223.61 .


Synthesis Analysis

The synthesis of chroman-4-one derivatives, which includes this compound, has been a subject of research . The synthesis of similar compounds has been reported, involving reactions with N-substituted hydrazines .


Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The structure of synthesized compounds like this compound can be confirmed using various spectroscopic methods .


Chemical Reactions Analysis

Mechanistic studies relating to the photochemistry of chromen-4-one derivatives have been conducted . The UV-visible spectra of the photoproducts of similar compounds have been computed in situ .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 223.61 . More specific properties such as melting point, solubility, etc., are not provided in the search results.

Future Directions

Chroman-4-one derivatives, including 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, continue to attract attention due to their significant biological activities . Future research may focus on improving the methodologies of chroman-4-one-derived compounds and exploring their potential applications .

Properties

IUPAC Name

6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIKSFBLABQLSG-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324368
Record name 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72164-97-7
Record name 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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